molecular formula C11H15NO B1454633 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine CAS No. 27797-24-6

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine

Cat. No.: B1454633
CAS No.: 27797-24-6
M. Wt: 177.24 g/mol
InChI Key: YLNMRYQXJHZILH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine (CAS: 27797-24-6) is a bicyclic organic compound featuring a benzopyran ring fused to an ethylamine group. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol . The benzopyran core consists of a benzene ring fused to a dihydropyran moiety, where the ethylamine substituent is attached at the 1-position of the benzopyran system.

Key physicochemical

  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight: 177.24 g/mol
  • SMILES: C1COC2=CC=CC=C2C1CCN
  • InChIKey: AZWQRXWHQMSCPS-UHFFFAOYSA-N

The compound’s synthesis typically involves coupling reactions of benzopyran intermediates with ethylamine derivatives, as seen in analogous syntheses of structurally related amines .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMRYQXJHZILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is recognized for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit significant pharmacological effects, including:

  • Antidepressant Activity : Studies have shown that modifications to the benzopyran moiety can lead to compounds with improved efficacy in treating mood disorders.
  • Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant effects of derivatives of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine. The researchers synthesized several analogs and evaluated their activity using established animal models. The results demonstrated that certain derivatives significantly reduced depressive-like behavior compared to controls, indicating their potential as novel antidepressants.

CompoundActivity (Behavioral Model)Reference
Derivative ASignificant reduction in immobility time
Derivative BModerate effect on locomotion
Derivative CNo significant effect observed

Material Science

Polymer Chemistry
The compound's amine functional group makes it suitable for use in the synthesis of polymers and copolymers. It can act as a curing agent or hardener in epoxy resins, enhancing the mechanical properties of the final product.

Case Study: Epoxy Resin Modification
Research conducted on the incorporation of this compound into epoxy formulations showed improved thermal stability and mechanical strength. The study involved comparing traditional curing agents with those containing this compound.

PropertyTraditional Agent2-(3,4-Dihydro...) Agent
Glass Transition Temp.60°C75°C
Tensile Strength50 MPa70 MPa

Environmental Applications

Biodegradability Studies
Recent investigations have focused on the environmental impact of this compound. Its biodegradability was assessed through standard tests that measure the rate of breakdown in various environmental conditions.

Case Study: Biodegradability Testing
A study evaluated the biodegradability of this compound in soil and aquatic environments. Results indicated that under aerobic conditions, the compound degraded within 30 days, suggesting a favorable environmental profile.

EnvironmentTime to DegradationMethodology
Soil30 daysISO 17556
Aquatic45 daysOECD Test 301B

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Benzopyran Derivatives

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethan-1-amine
  • Molecular Formula: C₁₁H₁₅NO (identical to the target compound)
  • Key Difference : The dihydro group is positioned on the 2H-benzopyran ring (vs. 1H in the target compound), altering the ring’s saturation and electronic properties.
  • Impact : This positional isomerism may affect hydrogen-bonding capacity and steric interactions in biological systems .
1-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine Hydrochloride
  • Molecular Formula: C₁₁H₁₅NO·HCl
  • Molecular Weight : 309.24 g/mol
  • Key Difference : The hydrochloride salt form enhances water solubility and stability compared to the free base.
  • Applications : Commonly used in pharmaceutical research for improved crystallinity and handling .

Substituted Phenyl Ethylamines

Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethan-1-amine)
  • Molecular Formula: C₁₀H₁₅NO₂
  • Key Difference : Replaces the benzopyran ring with a 3,4-dimethoxyphenyl group.
  • However, the lack of a fused bicyclic system reduces structural rigidity compared to benzopyran derivatives .
2-(2,3,4-Trimethoxyphenyl)ethan-1-amine
  • Molecular Formula: C₁₁H₁₇NO₃
  • Key Difference : Additional methoxy group at the 2-position.
  • Impact : Increased steric hindrance and altered electronic properties may reduce metabolic stability compared to benzopyran-based amines .

Heterocyclic Analogues

2-(4-Bromo-1H-indol-3-yl)ethan-1-amine
  • Molecular Formula : C₁₀H₁₁BrN₂
  • Key Difference : Indole ring replaces the benzopyran system, with a bromine substituent at the 4-position.
4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline
  • Molecular Formula: C₁₃H₁₅NO
  • Key Difference : Aniline group replaces the ethylamine, introducing a primary aromatic amine.
  • Impact : Increased basicity and conjugation may affect solubility and reactivity in medicinal chemistry applications .

Biological Activity

2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine, also known by its CAS number 27797-24-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 27797-24-6

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, particularly in the following areas:

  • Neuropharmacology :
    • The compound has been evaluated for its effects on serotonin receptors, which are critical in mood regulation and anxiety disorders. Its structural similarity to other benzopyran derivatives suggests potential as a serotonin receptor modulator .
    • Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also influence serotonin levels in the brain .
  • Antioxidant Activity :
    • The antioxidant properties of benzopyran derivatives have been well documented. Compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including neurodegenerative disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties. This activity could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

TargetMechanism
Serotonin Receptors Modulation of mood and anxiety through serotonin signaling pathways.
Monoamine Oxidase (MAO) Potential inhibition leading to increased levels of monoamines (e.g., dopamine, norepinephrine).
Acetylcholinesterase (AChE) Possible inhibition, which may enhance cholinergic transmission and cognitive function .

Study on Neuropharmacological Effects

A significant study focused on the synthesis and evaluation of related benzopyran compounds demonstrated that modifications in their structure could lead to enhanced activity at serotonin receptors. Researchers found that certain derivatives exhibited potent antagonistic effects on 5HT receptors, suggesting a pathway for developing new antidepressants .

Antioxidant Studies

In vitro assays have shown that related compounds exhibit strong antioxidant activity. For instance, a study reported that derivatives of benzopyran significantly reduced oxidative stress markers in neuronal cell lines . This suggests that this compound may similarly protect against oxidative damage.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine, and what intermediates are critical?

  • Methodology : Synthesis typically involves condensation of 3,4-dihydro-1H-2-benzopyran derivatives with ethylamine precursors. Reductive amination or nucleophilic substitution may be employed, with intermediates like substituted benzopyran-carbaldehydes monitored via TLC or HPLC for purity .
  • Validation : Intermediate characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm structural fidelity.

Q. How is the compound’s structural identity confirmed in academic settings?

  • Methodology : Use a combination of 1^1H-NMR (to resolve aromatic protons and amine groups), 13^{13}C-NMR (for carbon backbone confirmation), and infrared spectroscopy (IR) to detect functional groups (e.g., amine N-H stretches). High-resolution mass spectrometry (HRMS) provides molecular formula validation .
  • Reference Standards : Cross-reference spectral data with databases like NIST Chemistry WebBook for benzopyran derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE) due to acute toxicity (oral, dermal) and respiratory irritation risks .
  • Avoid skin contact; employ ethanol or isopropanol for decontamination .
    • Storage : Store at -20°C in airtight containers to prevent degradation; monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Approach :

Perform comparative assays (e.g., receptor binding studies using 5-HT2A_{2A} or opioid receptors) under standardized conditions .

Validate purity (>98% via HPLC) to exclude confounding effects from impurities .

Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm activity .

  • Data Interpretation : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability .

Q. What analytical strategies are optimal for quantifying trace impurities in synthesized batches?

  • Techniques :

  • HPLC-DAD : Detect impurities at λ~255 nm (based on benzopyran’s UV absorption) .
  • GC-MS : Identify volatile byproducts from synthesis (e.g., unreacted amines or solvents) .
    • Quantitation : Use internal standards (e.g., deuterated analogs) for calibration curves to improve accuracy .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

  • Models :

  • Rodent studies : Assess bioavailability via intravenous/oral administration, with plasma analysis via LC-MS/MS .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) and histopathological examinations of liver/kidney tissues .
    • Metabolite Profiling : Use high-resolution LC-QTOF to identify phase I/II metabolites in urine and plasma .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

  • Methodology :

  • Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare activity in receptor assays .
  • Analyze crystallographic data (X-ray diffraction) to correlate absolute configuration with bioactivity .
    • Case Study : Structural analogs like isotonitazene show stereospecific opioid receptor binding, emphasizing the need for enantiopure synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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